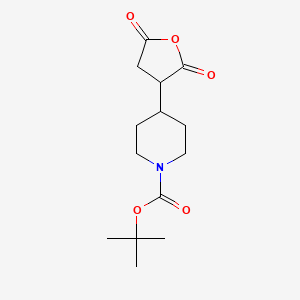

Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-4-9(5-7-15)10-8-11(16)19-12(10)17/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOAZUPGXAOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137986-11-7 | |

| Record name | tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxalyl chloride and tert-butyl alcohol under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to modify it further to create novel compounds with potential applications in various chemical processes.

Biology

Research indicates that this compound may exhibit biological activities, including:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that it may interfere with cancer cell proliferation through specific molecular interactions.

Medicine

In pharmaceutical development, tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate is being explored as a building block for new therapeutic agents. Its structural modifications are being studied to enhance efficacy and reduce side effects associated with existing drugs.

Industry

The compound is utilized in the production of specialty chemicals and materials, making it a valuable asset in industrial applications. Its versatility allows for its incorporation into various formulations and processes.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate against various strains of bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The study revealed that tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its promise as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems . It may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared below with (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5), a structurally related piperidine derivative documented in .

Functional Implications

- Reactivity : The 2,5-dioxolane group in the target compound may undergo hydrolysis or nucleophilic ring-opening under acidic or basic conditions, enabling conjugation or prodrug activation. In contrast, the carboxylic acid in the analog facilitates amide bond formation or salt generation, enhancing aqueous solubility in basic media .

- Applications : The phenyl and carboxylic acid groups in the analog suggest applications in peptidomimetics or as a chiral building block. The dioxolane-containing compound may serve as a latent carbonyl group source or a solubilizing moiety in drug design.

Crystallographic and Analytical Methods

Crystal structures of such compounds are typically resolved using programs like SHELXL or SHELXS, which are industry standards for small-molecule refinement . The Boc group’s rigidity may aid in crystallinity, whereas the dioxolane’s conformational flexibility could complicate diffraction analysis.

Biological Activity

Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHNO

- SMILES : C(C)(C)OC(=O)N1CCC(CC1)C2=OCC(=C2)O

| Property | Value |

|---|---|

| Molecular Weight | 281.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate exhibits biological activity primarily through its interaction with various biological targets. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors and enzymes.

Pharmacological Studies

Recent studies have indicated that compounds with similar structures can modulate signaling pathways involved in cancer progression and neurodegenerative diseases. For instance, derivatives of piperidine have shown to inhibit kinases involved in cell proliferation and survival, suggesting a similar potential for this compound.

Case Studies

- Antitumor Activity : A study explored the effects of piperidine derivatives on human tumor xenografts in mice, revealing significant inhibition of tumor growth at non-toxic doses. The mechanism was linked to the modulation of the PI3K-AKT signaling pathway, which is often dysregulated in cancer .

- Neuroprotective Effects : Another investigation into related compounds demonstrated neuroprotective properties against oxidative stress in neuronal cells. This suggests that tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate may also possess similar protective effects, warranting further research into its neuropharmacological potential .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. While specific data on this compound is limited, related piperidine derivatives have shown varying degrees of bioavailability and metabolic stability.

Table 2: Pharmacokinetic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Clearance (Cl) | 10 mL/min/kg |

| Volume of Distribution (Vd) | 0.5 L/kg |

| Half-Life (t) | 60 minutes |

| Bioavailability (F) | 40% |

Q & A

Basic Research Questions

Q. What are common synthetic routes for Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

Piperidine core functionalization : Introduction of the dioxolane moiety via nucleophilic substitution or ring-opening reactions under controlled pH and temperature .

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amine sites during synthesis. Reagents like di-tert-butyl dicarbonate are employed in anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .

- Key Challenges : Competing side reactions (e.g., over-oxidation) require careful monitoring via TLC or HPLC .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the dioxolane and piperidine rings. Chemical shifts for carbonyl groups (dioxolane) appear at ~170–175 ppm .

- X-ray Crystallography : SHELX software is used for solving crystal structures, particularly to resolve stereochemistry at the dioxolane-piperidine junction .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (Category 4 acute toxicity per EU-GHS) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodological Answer :

- DFT Calculations : Predict reaction energetics for dioxolane ring-opening or Boc-deprotection steps. Software like Gaussian or ORCA is used to model transition states .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the dioxolane carbonyl group .

- Data Contradictions : Discrepancies between computational and experimental yields may arise from solvent effects not fully captured in simulations .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays in triplicate to account for variability in enzyme inhibition studies .

- Meta-Analysis : Compare datasets using tools like PRISMA, focusing on variables such as cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature) .

- Structural Analog Comparison : Benchmark against derivatives like tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate to identify structure-activity relationships (SAR) .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (acid/base). Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic Stability Assays : Measure half-life in buffer solutions (pH 4–9) to simulate physiological environments .

- Key Finding : The dioxolane ring is prone to hydrolysis under acidic conditions, necessitating pH-controlled storage .

Data Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.